molecular formula C15H11F2N5 B6115093 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

货号 B6115093
分子量: 299.28 g/mol
InChI 键: RODXGCXYVWBKOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, also known as DFTBA, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. In

作用机制

4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine inhibits PDE4 by binding to its catalytic site, preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to an increase in intracellular levels of cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in the regulation of various cellular processes, including inflammation and immune response.
Biochemical and Physiological Effects:
4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been shown to exhibit anti-inflammatory and immunomodulatory effects in vitro and in vivo. In a study conducted on mice, 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine was found to reduce the production of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine was found to inhibit the proliferation of T cells and the production of immunoglobulin E (IgE) in ovalbumin (OVA)-induced asthma models.

实验室实验的优点和局限性

One advantage of using 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine in lab experiments is its high potency and selectivity for PDE4 inhibition. This allows for the study of specific cellular pathways and processes that are regulated by cAMP and cGMP. However, one limitation of using 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.

未来方向

There are several potential future directions for the research and development of 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine. One area of interest is the development of 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine-based drugs for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, which may lead to the discovery of new therapeutic targets. Additionally, the development of more potent and selective PDE4 inhibitors based on the structure of 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine may have important implications for drug discovery and development.

合成方法

4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be synthesized through a multi-step process involving the reaction of 3,5-difluoroaniline with 1,2-phenylenediamine, followed by cyclization with cyanogen bromide. The resulting compound is then reduced with sodium borohydride to yield 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine.

科学研究应用

4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been found to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. This makes 4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine a potential candidate for the development of anti-inflammatory and immunomodulatory drugs.

属性

IUPAC Name

4-(3,5-difluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5/c16-9-5-8(6-10(17)7-9)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODXGCXYVWBKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。